molecular formula C16H20N2O3 B8080136 tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate

tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate

Cat. No.: B8080136
M. Wt: 288.34 g/mol
InChI Key: RRFONOXGBMZVIV-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a tert-butyl group, which is a bulky substituent known for its steric effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate typically involves the reaction of a quinoline derivative with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline moiety.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the quinoline ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized carbamate compounds.

Scientific Research Applications

tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s quinoline moiety is of interest for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the carbamate group may inhibit enzymes by forming stable carbamate-enzyme complexes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.

    Quinoline derivatives: Compounds with similar quinoline structures but different substituents, such as chloroquine and quinine.

Uniqueness

tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate is unique due to its combination of a bulky tert-butyl group and a biologically active quinoline moiety. This combination imparts distinct steric and electronic properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl N-[(4-methyl-2-oxo-1H-quinolin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10-11-7-5-6-8-13(11)18-14(19)12(10)9-17-15(20)21-16(2,3)4/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFONOXGBMZVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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